molecular formula C8H10N2O3 B1399900 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1343835-81-3

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1399900
CAS RN: 1343835-81-3
M. Wt: 182.18 g/mol
InChI Key: WJXIQEUPGKJLSQ-UHFFFAOYSA-N
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Description

Tetrahydrofuran (THF) is a colorless, water-miscible organic liquid with low viscosity. It’s commonly used in Grignard reactions, and also a precursor to polymers . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of tetrahydrofuran derivatives has been widely studied. For instance, the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides forms both a C-C and a C-O bond . A novel and practical synthesis of dinotefuran, which features a tetrahydrofuran moiety, has been achieved through Michael addition reaction of nitromethane to diethyl maleate .


Molecular Structure Analysis

The molecular structure of a compound like “1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid” would likely involve a tetrahydrofuran ring attached to a pyrazole ring via a single bond, with a carboxylic acid group attached to the pyrazole ring.


Chemical Reactions Analysis

Tetrahydrofuran is known to participate in various chemical reactions. For example, in a Ni-catalyzed photoredox reaction, aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp 3 )-H arylation of cyclic and acyclic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid” would depend on the specific arrangement of its atoms and functional groups. Tetrahydrofuran is a colorless liquid with a boiling point of 90.8 °C.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Techniques : The compound has been involved in the synthesis of biologically interesting tetrazoles via a two-step procedure, demonstrating its utility in creating structurally analogous compounds to succinic acid (Zanatta et al., 2013).
  • Formation of Derivatives : It has been used to form ester or amide derivatives, showcasing its versatility in producing a variety of chemical structures (Akçamur et al., 1997).
  • Synthesis of Novel Compounds : The compound plays a role in the synthesis of new compounds, such as N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, highlighting its significance in expanding chemical libraries (Yıldırım & Kandemirli, 2006).

Coordination Chemistry and Crystal Structures

  • Formation of Coordination Complexes : It has been instrumental in forming coordination complexes with metals like Cu and Co, providing insights into molecular structures and bonding (Radi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, tetrahydrofuran derivatives have been researched for potential use as radiotracers in oncology .

Safety and Hazards

Tetrahydrofuran is highly flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXIQEUPGKJLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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